3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride
Description
3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride is a spirocyclic compound characterized by a sulfur atom (thia) in the six-membered ring and an amino group at the 3-position. This structure is of interest in drug discovery due to its conformational rigidity and ability to mimic bioactive motifs, particularly in protease inhibitors and receptor modulators .
Properties
IUPAC Name |
1,1-dioxo-1λ6-thiaspiro[3.4]octan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-6-5-11(9,10)7(6)3-1-2-4-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISVKIBTFIUQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CS2(=O)=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by oxidation to introduce the dioxide functionality. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes:
Selection of high-purity starting materials: to ensure the quality of the final product.
Optimization of reaction conditions: such as temperature, pressure, and pH to maximize yield and minimize impurities.
Purification steps: like crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of sulfone derivatives.
Reduction: May produce thiol or sulfide derivatives.
Substitution: Can result in the formation of N-substituted derivatives.
Scientific Research Applications
Pharmacological Activities
Antimicrobial Properties
Research indicates that compounds with thiaspiro structures, such as 3-amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride, exhibit promising antimicrobial properties. The thiaspiro framework enhances the interaction with microbial targets, potentially leading to effective treatments against bacterial infections. For instance, derivatives of thietanes have been explored as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. Thiaspiro compounds have shown activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the modulation of cellular pathways associated with cell proliferation and apoptosis .
Synthesis and Derivative Development
Synthetic Routes
this compound can be synthesized through various methods involving the annulation of spirocyclic frameworks. Recent studies have outlined efficient synthetic strategies that utilize readily available starting materials and conventional chemical transformations . These synthetic methods are crucial for producing derivatives that can be screened for enhanced biological activity.
Derivative Exploration
The exploration of derivatives based on this compound is vital for expanding its pharmacological profile. Modifications at different positions on the thiaspiro structure can lead to compounds with improved potency and selectivity against specific biological targets . For example, structural modifications have been made to enhance binding affinity to progesterone receptors, indicating potential applications in hormone-related therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur dioxide group may play a crucial role in its biological activity by forming reversible interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Spiro[3.4]octane Family
Several spiro[3.4]octane derivatives share core structural features but differ in substituents and heteroatom placement, influencing their physicochemical and biological properties.
Table 1: Key Structural and Commercial Attributes of Comparable Compounds
Commercial Availability and Research Utility
- The target compound’s niche applications (e.g., protease inhibition) contrast with fluorinated spirocycles (e.g., PBN20121140) used in CNS-targeted drug discovery due to their blood-brain barrier penetration .
- Price disparities highlight cost-effectiveness: Boc-protected derivatives (e.g., AS18208 at $110/250mg) are more affordable than specialized fluorinated or oxa-substituted compounds .
Biological Activity
3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride (CAS No. 2229393-66-0) is a spiro compound notable for its unique structural features that include a sulfur atom integrated within a spiro ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
- Molecular Formula : C₇H₁₄ClNO₂S
- Molecular Weight : 211.71 g/mol
- Structure : The compound features a spiro structure with an amino group and a sulfur dioxide moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfur dioxide group is believed to facilitate reversible interactions with target proteins, potentially modulating their activity and influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiaspiro compounds have been investigated for their efficacy against various bacterial strains and fungi. The presence of the amino group likely enhances the compound's ability to penetrate microbial cell membranes, thereby exerting its effects.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact pathways involved remain under investigation, but its structural features suggest potential interactions with key regulatory proteins involved in cell growth and survival.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-1-thiaspiro[3.4]octane | Spiro structure with amino and sulfur dioxide groups | Antimicrobial, anticancer |
| 3-Amino-1-thiaspiro[3.4]octane | Lacks the dioxide functionality | Limited biological activity |
| 6-Amino-2-thiaspiro[3.3]heptane | Similar spiro structure but different substitution pattern | Anticancer activity reported |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vitro Antimicrobial Testing : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Cancer Cell Line Proliferation : In experiments involving human breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanistic Studies : Research into the mechanism revealed that the compound modulates apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. What are the recommended methodologies for synthesizing 3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride with high purity?
- Methodological Answer : A two-step synthesis is typically employed. First, tetrachloromonospirocyclotriphosphazene intermediates are prepared via cyclization reactions in tetrahydrofuran (THF) under inert conditions. Diamines (e.g., carbazolyldiamine) are then introduced, followed by reaction monitoring via thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride byproducts are removed via filtration, and THF is evaporated under reduced pressure. Final purification uses column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography resolves the spirocyclic conformation and confirms stereochemistry (details in Supplementary Information of crystallographic studies) .
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) verifies proton environments and carbon connectivity, with DMSO-d₆ as the solvent for solubility optimization.
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm tolerance) .
Q. What are the critical parameters for maintaining compound stability during storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Conduct accelerated degradation studies under:
- Acidic/alkaline stress : Expose to 0.1 M HCl/NaOH at 40°C for 48 hours, monitoring via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).
- Oxidative stress : Use 3% H₂O₂ at 25°C for 24 hours.
- Store lyophilized samples at -20°C in amber vials with desiccants to prevent hygroscopic degradation .
Q. Which analytical techniques are optimal for quantifying impurities in this compound?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm):
Q. How should researchers design a solubility profile for this hydrochloride salt?
- Methodological Answer : Use the shake-flask method :
Saturate buffers (pH 1–10) with the compound at 25°C and 37°C.
Filter solutions through 0.22 µm PVDF membranes.
Quantify dissolved concentration via UV-Vis spectroscopy (calibrated at λ_max ≈ 280 nm).
Report results as mg/mL ± SD (n=3), noting precipitation thresholds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiaspiro ring system in catalytic reactions?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to:
- Calculate bond dissociation energies (BDEs) for S–N and C–S bonds.
- Simulate transition states for ring-opening reactions (e.g., nucleophilic attack at the sulfur center).
Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots of reaction rates) .
Q. What strategies resolve contradictory data between spectral and crystallographic results?
- Methodological Answer :
- Dynamic NMR : Probe conformational flexibility (e.g., variable-temperature ¹H NMR) to identify equilibrium states not captured by X-ray.
- Hirshfeld surface analysis : Compare crystallographic packing forces with solution-phase interactions (e.g., hydrogen bonding vs. van der Waals dominance).
- Re-examine crystallization solvents: Polar protic solvents (e.g., methanol) may stabilize atypical conformers .
Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with n-hexane/ethanol (80:20) isocratic elution.
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during spirocycle formation.
- Kinetic resolution : Employ lipase-catalyzed acyl transfer (e.g., Candida antarctica lipase B) in THF at 30°C .
Q. What experimental designs link the compound’s electronic properties to its biological activity?
- Methodological Answer :
- QSAR modeling : Correlate Hammett σ constants (from substituent variations) with IC₅₀ values in enzyme assays.
- Electrochemical profiling : Measure reduction potentials via cyclic voltammetry (glassy carbon electrode, 0.1 M Bu₄NPF₆ in DMF).
- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases), prioritizing poses with ΔG < -8 kcal/mol .
Q. How do researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
Conduct a reproducibility audit :
Replicate literature procedures (e.g., THF vs. DMF solvents, 25°C vs. reflux).
Track intermediates via in-situ IR spectroscopy (e.g., C=O stretch at 1680 cm⁻¹).
Identify critical variables (e.g., Et₃N stoichiometry, moisture sensitivity) via factorial design experiments (2^k models). Publish negative results to clarify optimal conditions .
Methodological Framework Integration
- Theoretical grounding : Align synthesis and analysis with conceptual frameworks in organosulfur chemistry (e.g., Baldwin’s rules for cyclization) and solid-state physics (for crystallographic anomalies) .
- Data contradiction protocols : Establish SOPs for multi-technique validation (spectroscopy, chromatography, computation) to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
